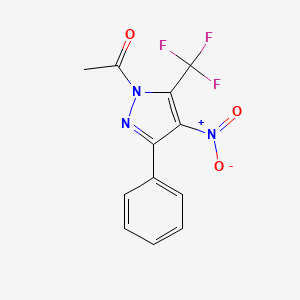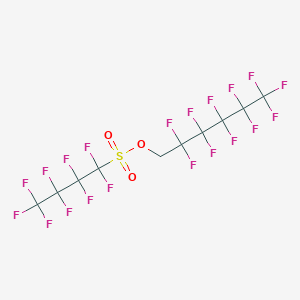
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate is a highly fluorinated organic compound. It is characterized by its unique structure, which includes multiple fluorine atoms, making it a member of the perfluoroalkyl sulfonates family. These compounds are known for their exceptional chemical stability and resistance to degradation, which makes them valuable in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate typically involves the reaction of a perfluorinated alkyl iodide with a sulfonating agent. One common method is the reaction of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl iodide with nonafluorobutane-1-sulfonyl fluoride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl fluoride .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment to handle the highly reactive and corrosive nature of fluorinating agents. The production is typically carried out in a controlled environment to ensure the safety and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate primarily undergoes substitution reactions due to the presence of the sulfonate group. It can also participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles .
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases such as sodium hydroxide or potassium carbonate, and nucleophiles like amines or alcohols. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine can produce a sulfonamide, while reaction with an alcohol can produce a sulfonate ester .
Scientific Research Applications
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate exerts its effects is primarily through its interaction with other molecules via its sulfonate group. The sulfonate group can form strong ionic bonds with various substrates, making it an effective agent in modifying surface properties and enhancing the stability of compounds .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl iodide: Similar in structure but lacks the sulfonate group, making it less reactive in certain substitution reactions.
Nonafluorobutane-1-sulfonyl fluoride: Contains the sulfonate group but lacks the extended fluorinated alkyl chain, affecting its solubility and reactivity.
2,2,3,3,4,4,5,5,6,6,6-Undecafluoro-1-hexanamine: Contains an amine group instead of a sulfonate group, leading to different reactivity and applications.
Uniqueness
The uniqueness of 2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl nonafluorobutane-1-sulfonate lies in its combination of a highly fluorinated alkyl chain with a reactive sulfonate group. This combination provides exceptional chemical stability, resistance to degradation, and versatility in various chemical reactions .
Properties
CAS No. |
924894-08-6 |
|---|---|
Molecular Formula |
C10H2F20O3S |
Molecular Weight |
582.16 g/mol |
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate |
InChI |
InChI=1S/C10H2F20O3S/c11-2(12,3(13,14)4(15,16)5(17,18)8(23,24)25)1-33-34(31,32)10(29,30)7(21,22)6(19,20)9(26,27)28/h1H2 |
InChI Key |
BQOLVFQIEAAHQR-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


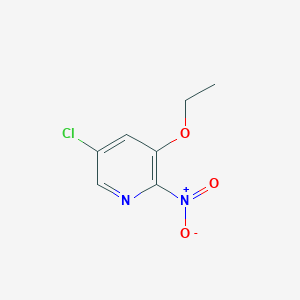



![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)
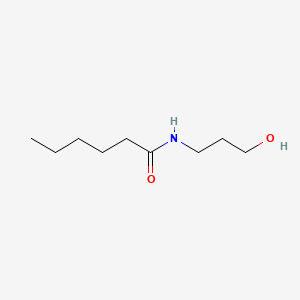

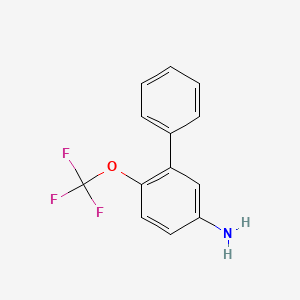
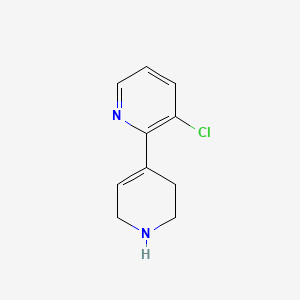
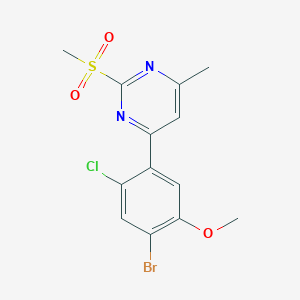


![azane;[1-[hydroxy-(2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl)oxyphosphoryl]oxy-3-octadecanoyloxypropan-2-yl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate](/img/structure/B12065553.png)
